Terizidone-13N2,d6 (Major)
Description
Significance of Deuterium (B1214612) (²H) and Nitrogen-15 (B135050) (¹⁵N) as Non-Radioactive Tracers in Research
Among the various stable isotopes, deuterium (²H) and nitrogen-15 (¹⁵N) are particularly significant in pharmaceutical research. symeres.commusechem.com
Deuterium (²H): As a stable isotope of hydrogen, deuterium is widely used as a tracer in metabolic studies. thisisant.comcreative-proteomics.com Replacing hydrogen with deuterium at specific, non-exchangeable positions in a molecule creates a "heavy" version of the compound that can be easily tracked. acs.org This labeling can also intentionally slow down metabolic processes at the site of deuteration, a phenomenon known as the "kinetic isotope effect," which is a valuable tool for studying drug metabolism and can even be used to create more stable drugs. symeres.comunam.mx Deuterated compounds are also paramount as internal standards in quantitative bioanalysis. acs.org
Nitrogen-15 (¹⁵N): Nitrogen is a fundamental component of most drug molecules. ¹⁵N, a stable isotope, serves as an excellent tracer for studying the metabolic fate of nitrogen-containing compounds and for protein structure determination. musechem.commusechem.com Using ¹⁵N labeling helps in tracking the biotransformation of drugs and understanding nitrogen cycling in biological systems. thisisant.com
The combined use of multiple isotopes, such as in Terizidone-13N2,d6, provides an even more powerful tool for detailed mechanistic and quantitative studies. medchemexpress.com
Overview of the Base Compound Terizidone (B1681262) within Chemical Research Contexts
Terizidone is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). medchemexpress.compharmacompass.com Chemically, it is formed by the condensation of two molecules of the antibiotic D-cycloserine with one molecule of terephthalaldehyde (B141574). scbt.comwho.int In the body, terizidone acts as a prodrug, hydrolyzing to release two molecules of cycloserine, which is the active antimicrobial agent. who.int Cycloserine inhibits bacterial cell wall synthesis by competing with the amino acid D-alanine in the peptidoglycan formation process. In research, terizidone and its active metabolite, cycloserine, are subjects of pharmacokinetic studies to understand their concentration profiles in patients. researchgate.net
Properties
Molecular Formula |
C₁₄H₈D₆N₂¹⁵N₂O₄ |
|---|---|
Molecular Weight |
310.31 |
Synonyms |
4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6; Terivalidin; Terizidon-15N2,d6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Terizidone 13n2,d6
Retrosynthetic Analysis for Targeted Isotopic Incorporation into Terizidone (B1681262)
A retrosynthetic approach to Terizidone-13N2,d6 systematically deconstructs the target molecule to identify key synthons and strategic bond disconnections that facilitate the introduction of the desired isotopes. Terizidone is formed from two molecules of D-cycloserine and one molecule of terephthalaldehyde (B141574). who.intcapotchem.cn This structure immediately suggests that the isotopic labels must be incorporated into these precursors.
Strategies for Deuterium (B1214612) (d6) Labeling (e.g., Hydrogen-Deuterium Exchange Reactions, Labeled Precursors)
The d6 labeling in Terizidone-13N2,d6 is located on the aromatic ring of the terephthalaldehyde-derived portion of the molecule.
Hydrogen-Deuterium Exchange Reactions: While direct hydrogen-deuterium (H-D) exchange on the final Terizidone molecule is conceivable, it would likely lack the required regioselectivity and could lead to a mixture of isotopologues with varying degrees of deuteration. A more controlled approach involves performing the H-D exchange on the terephthalaldehyde precursor. This can be achieved under acidic or basic conditions using a deuterium source like D₂O, although such methods can sometimes suffer from incomplete exchange and require harsh conditions.
Labeled Precursors: A more robust and specific strategy is the synthesis of terephthalaldehyde-d6 from a deuterated starting material. For instance, the synthesis could commence from benzene-d6, which is commercially available. A Friedel-Crafts acylation followed by oxidation would yield terephthalic acid-d4, which can then be reduced to the desired terephthalaldehyde-d4. The additional two deuterium atoms would be on the aldehyde groups, which can be introduced via a deuterated reducing agent. However, commercial availability of Terizidone-d6 suggests that the deuterium labels are on the aromatic ring.
Strategies for Nitrogen-15 (B135050) (¹⁵N₂) Labeling (e.g., Incorporation of ¹⁵N-Enriched Synthons)
The two ¹⁵N atoms are incorporated into the isoxazolidinone rings, which originate from the D-cycloserine precursors. patsnap.com
Incorporation of ¹⁵N-Enriched Synthons: The most direct method for ¹⁵N labeling is to synthesize D-cycloserine using starting materials enriched with ¹⁵N. The synthesis of cycloserine itself is a multi-step process. A key precursor for introducing the nitrogen atoms would be a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-labeled amino acid. For example, starting with a ¹⁵N-labeled serine derivative, cyclization could be induced to form the isoxazolidinone ring system. This ensures that the ¹⁵N atoms are precisely positioned within the heterocyclic rings of the D-cycloserine molecules. sigmaaldrich.com
Isotopic Synthesis Pathways for Terizidone-13N2,d6
The synthesis of Terizidone-13N2,d6 involves the preparation of the isotopically labeled precursors followed by their condensation.
Selection and Synthesis of Isotope-Enriched Precursors
The practical synthesis would involve the following key labeled precursors:
Terephthalaldehyde-d4 (aromatic deuteration): This precursor is likely synthesized from a commercially available deuterated benzene (B151609) derivative to ensure the specific placement of deuterium on the aromatic ring.
D-Cycloserine-¹⁵N: The synthesis of D-cycloserine with a ¹⁵N-labeled nitrogen atom is a critical step. This would likely involve a synthetic route starting from a simple, commercially available ¹⁵N-labeled starting material.
The final step is the condensation reaction between two equivalents of D-cycloserine-¹⁵N and one equivalent of terephthalaldehyde-d4 to yield Terizidone-13N2,d6. who.int
Optimization of Reaction Conditions for High Isotopic Enrichment and Yield
Minimizing Isotopic Scrambling: It is crucial to avoid conditions that could lead to H-D exchange at undesired positions or loss of the ¹⁵N label. This involves the careful selection of solvents, reagents, and reaction temperatures. For instance, protic solvents might be avoided in certain steps to prevent back-exchange of deuterium.
Driving the Condensation Reaction: The final condensation step needs to be optimized to ensure high conversion of the expensive labeled precursors. This may involve adjusting the stoichiometry of the reactants, the choice of catalyst (if any), and the removal of water to drive the equilibrium towards the product.
Post-Synthetic Isotopic Purity Assessment and Positional Isomer Analysis
After synthesis, a thorough analysis is required to confirm the isotopic purity and the correct positioning of the labels.
Isotopic Purity Assessment:
High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov It allows for the accurate mass measurement of the labeled compound and the quantification of different isotopologues (molecules with different numbers of isotopic labels). nih.gov The mass spectrum of Terizidone-13N2,d6 would be expected to show a molecular ion peak corresponding to the mass of the fully labeled compound. The relative intensities of the peaks for molecules with fewer than the desired number of isotopic labels can be used to calculate the isotopic enrichment. nih.gov
Positional Isomer Analysis:
Distinguishing between positional isomers, where the isotopic labels are at different locations within the molecule, is a significant analytical challenge. acs.orgresearchgate.netuva.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of protons at the deuterated positions. ¹³C and ¹⁵N NMR can provide detailed information about the location of the ¹³C and ¹⁵N labels, respectively, due to the different chemical shifts and coupling constants associated with the labeled atoms.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can help to locate the isotopic labels. acs.org The fragmentation pattern of the labeled molecule will differ from that of the unlabeled compound, and the masses of the fragment ions can reveal which parts of the molecule contain the isotopes.
Table of Research Findings:
| Analytical Technique | Purpose | Expected Outcome for Terizidone-13N2,d6 |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic purity and molecular formula confirmation. | A molecular ion peak corresponding to the exact mass of C₁₄H₈D₆¹⁵N₂N₂O₄. Quantification of lower isotopologues to determine isotopic enrichment. nih.gov |
| ¹H NMR | Confirmation of deuterium incorporation. | Absence or significant reduction of signals corresponding to the aromatic protons of the terephthalaldehyde moiety. |
| ¹³C NMR | Structural confirmation and assessment of ¹³C labeling (if applicable). | Altered chemical shifts and/or coupling patterns for carbons adjacent to the ¹⁵N and deuterated positions. |
| ¹⁵N NMR | Direct confirmation of ¹⁵N incorporation and location. | Signals corresponding to the ¹⁵N-labeled nitrogen atoms in the isoxazolidinone rings. |
| Tandem Mass Spectrometry (MS/MS) | Positional analysis of isotopic labels. | Fragmentation patterns that confirm the d6 labeling on the central aromatic ring and the ¹⁵N labeling within the two cycloserine-derived moieties. acs.org |
Isotopic Profile and Molecular Identity of Terizidone-13N2,d6 (Major)
The definitive identification of isotopically labeled compounds is fundamental to their application in metabolic and pharmacokinetic studies. For Terizidone-13N2,d6 (Major), a stable isotope-labeled version of the antibacterial agent Terizidone, its isotopic profile and molecular identity are established through the precise determination of its molecular formula and accurate assessment of its molecular weight. This ensures the correct tracking and quantification of the compound in complex biological matrices.
The molecular formula of Terizidone-13N2,d6 (Major) has been determined to be C₁₄H₈D₆N₂¹⁵N₂O₄. pharmaffiliates.com This formula indicates the incorporation of six deuterium (D) atoms and two nitrogen-15 (¹⁵N) isotopes into the terizidone structure. The notation "13N2" in the compound name is a common shorthand in some databases, but the more precise representation specifies the exact number of each isotope incorporated. The presence of these stable isotopes imparts a specific mass shift, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.
| Molecular Formula Details of Terizidone-13N2,d6 (Major) | |
|---|---|
| Component | Count |
| Carbon (C) | 14 |
| Hydrogen (H) | 8 |
| Deuterium (D) | 6 |
| Nitrogen (N) | 2 |
| Nitrogen-15 (¹⁵N) | 2 |
| Oxygen (O) | 4 |
| Total Formula | C₁₄H₈D₆N₂¹⁵N₂O₄ |
Consistent with its molecular formula, the accurate molecular weight of Terizidone-13N2,d6 (Major) is 310.31 g/mol . pharmaffiliates.com This value is calculated based on the atomic masses of the constituent isotopes. The increase in mass from the unlabeled terizidone (molecular weight approximately 302.29 g/mol ) is a direct consequence of substituting six protium (B1232500) atoms with deuterium and two nitrogen-14 atoms with nitrogen-15. vivanls.comvivanls.com This mass difference is a critical parameter for developing quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), where Terizidone-13N2,d6 (Major) can be used as an internal standard.
| Molecular Weight of Terizidone Isotopologues | |
|---|---|
| Compound | Molecular Weight (g/mol) |
| Terizidone (Unlabeled) | 302.29 |
| Terizidone-13N2,d6 (Major) | 310.31 |
Advanced Analytical Methodologies Utilizing Terizidone 13n2,d6
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled internal standards, such as Terizidone-13N2,d6, is fundamental to achieving high accuracy and precision in both quantitative and qualitative MS analyses of terizidone (B1681262).
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for absolute quantification, renowned for its high accuracy and precision. researchgate.netjove.com In this technique, a known amount of Terizidone-13N2,d6 is added to a sample containing an unknown concentration of unlabeled terizidone. The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis, co-eluting chromatographically and exhibiting similar ionization efficiencies. nih.gov By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled terizidone, the exact concentration of the native analyte in the sample can be determined with a high degree of confidence. This approach effectively compensates for sample loss during extraction and variations in instrument response. nih.gov
The application of IDMS is particularly crucial in pharmacokinetic studies and therapeutic drug monitoring where precise concentration measurements are essential. For instance, in the analysis of antibiotics in biological matrices, IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides robust and reliable data. nih.govnih.gov
| Parameter | Description |
| Analyte | Terizidone |
| Internal Standard | Terizidone-13N2,d6 |
| Technique | Isotope Dilution Mass Spectrometry (IDMS) |
| Principle | Addition of a known amount of labeled standard to a sample to determine the concentration of the unlabeled analyte by measuring the isotope ratio. |
| Key Advantage | High accuracy and precision, corrects for matrix effects and sample loss. |
Application as an Internal Standard in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Terizidone-13N2,d6 is an ideal internal standard for quantitative analysis by HPLC-MS and GC-MS. researchgate.netnih.govtexilajournal.com In these hyphenated techniques, the chromatographic system separates the components of a mixture, which are then detected by the mass spectrometer. Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest. researchgate.net This results in similar extraction recoveries and chromatographic retention times, and it corrects for matrix-induced ionization suppression or enhancement in the MS source. wuxiapptec.com
When analyzing terizidone in complex biological matrices such as plasma or urine, HPLC-MS is the method of choice. nih.govcore.ac.ukmdpi.com The use of Terizidone-13N2,d6 as an internal standard in such assays ensures the reliability and accuracy of the quantification, which is critical for clinical and research applications. nih.govmdpi.com
Table 1: Illustrative HPLC-MS/MS Parameters for Terizidone Analysis
| Parameter | Value |
| HPLC Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte (Terizidone) Precursor Ion (m/z) | 303.1 |
| Analyte Product Ion (m/z) | 102.1 |
| Internal Standard (Terizidone-13N2,d6) Precursor Ion (m/z) | 311.1 |
| Internal Standard Product Ion (m/z) | 108.1 |
High-Resolution Mass Spectrometry for Metabolic Profiling in Pre-clinical Samples
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. waters.comnih.govscirp.org In metabolic profiling studies, HRMS is used to identify the biotransformation products of a drug. researchgate.netspringernature.com When Terizidone-13N2,d6 is administered in pre-clinical models, its metabolites can be distinguished from endogenous molecules by their unique isotopic signature. The mass difference between the labeled drug and its metabolites will be maintained, facilitating their detection and structural elucidation in complex biological samples. nih.gov This approach allows for a comprehensive understanding of the metabolic fate of terizidone. clearsynth.com
Isotope-Ratio Mass Spectrometry (IRMS) for High-Precision Isotope Ratio Measurements
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes with extremely high precision. nih.gov While often used for determining the origin of substances, it can also be applied in metabolic studies where compounds are enriched with stable isotopes. By analyzing the ¹⁵N and ²H ratios, IRMS can provide detailed information on the metabolic pathways and turnover rates of terizidone. thermofisher.comnih.gov The high precision of IRMS allows for the detection of very small changes in isotopic composition, offering a powerful tool for mechanistic studies. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. researchgate.netmdpi.comnih.govethernet.edu.et The isotopic labeling in Terizidone-13N2,d6 provides unique advantages in NMR studies.
Deuterium (B1214612) NMR (²H NMR) for Positional Information of Deuterium Atoms
Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei in a molecule. nih.gov This technique can be used to confirm the specific positions of the deuterium atoms within the Terizidone-13N2,d6 molecule. nih.govrsc.org The chemical shifts in the ²H NMR spectrum provide information about the chemical environment of each deuterium atom, thus verifying the structural integrity of the labeled compound. synmr.in This is crucial for ensuring the quality of the stable isotope-labeled standard before its use in quantitative assays.
Mechanistic Investigations and Isotope Effects in Chemical and Biochemical Reactions
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org Measuring KIEs is a highly effective method for determining reaction mechanisms and the structure of transition states, as it can reveal whether a specific bond to the isotope is being broken or formed in the rate-determining step of a reaction. wgtn.ac.nzlibretexts.org
A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. libretexts.org The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) results in a heavier atom with a lower zero-point vibrational energy for its C-D bond compared to a C-H bond. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. The magnitude of the KIE (expressed as kH/kD) for C-H bond cleavage is typically between 6 and 10. wikipedia.org
In the context of Terizidone-d6, a significant primary KIE would be expected if a C-H bond at one of the deuterated positions is cleaved during a rate-determining metabolic or enzymatic process. For instance, if the metabolism of the cycloserine moiety by cytochrome P450 enzymes involved hydrogen atom abstraction from a deuterated carbon, the reaction would be significantly slower for the d6 isotopologue compared to the unlabeled compound. nih.gov This would provide direct evidence for C-H bond cleavage as a key step in that metabolic pathway.
Hypothetical Research Finding: Primary KIE in a Putative Metabolic Reaction
| Isotopologue | Reaction Rate (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) | Conclusion |
|---|---|---|---|
| Terizidone (B1681262) (unlabeled) | 1.5 x 10⁻³ | - | Reference rate. |
| Terizidone-d6 (Major) | 2.2 x 10⁻⁴ | 6.8 | The large KIE suggests that C-H bond cleavage at a deuterated position is the rate-determining step of the reaction. |
A secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. wikipedia.orglibretexts.org These effects are generally much smaller than primary KIEs but are still highly informative. wikipedia.org They typically arise from a change in the hybridization of the carbon atom to which the isotope is attached.
α-Secondary KIEs : Occur when the isotope is on the carbon atom undergoing a change in coordination. If the reaction center changes from sp³ (tetrahedral) to sp² (trigonal planar) hybridization in the transition state (e.g., in an SN1 reaction), a normal KIE (kH/kD > 1) is observed. Conversely, a change from sp² to sp³ (e.g., nucleophilic addition to a carbonyl) results in an inverse KIE (kH/kD < 1). nih.gov
β-Secondary KIEs : Occur when the isotope is on a carbon adjacent to the reacting center. These effects are often associated with hyperconjugation and can help elucidate the electronic nature of a transition state. libretexts.orgacs.org
For Terizidone-d6, a SKIE could be used to probe the mechanism of its primary action. For example, when its active form, cycloserine, binds to D-alanine:D-alanine ligase, it could undergo a reaction at the carbonyl carbon. Measuring a SKIE by placing deuterium on the adjacent carbon would help characterize the transition state of this enzymatic reaction, indicating whether it proceeds through a tetrahedral intermediate. nih.gov
Hypothetical Research Finding: Secondary KIE in an Enzymatic Reaction
| Reaction Step | Isotopologue | Relative Rate (kH/kD) | Inferred Mechanistic Detail |
|---|---|---|---|
| Nucleophilic attack on carbonyl | Terizidone-d6 (Major) | 0.95 | The inverse α-secondary KIE supports a transition state with increased sp³ character at the carbonyl carbon, consistent with the formation of a tetrahedral intermediate. |
| Formation of carbocation intermediate | Terizidone-d6 (Major) | 1.15 | The normal β-secondary KIE suggests stabilization of a positive charge in the transition state via hyperconjugation. |
Nitrogen KIEs (k¹⁴N/k¹⁵N) are valuable for studying reactions where bonds to nitrogen are made or broken, such as in enzymatic hydrolysis or N-dealkylation. nih.gov The effects are smaller than for deuterium but can be measured with high precision using mass spectrometry. Studies on the thermal decomposition of Terizidone have shown that the molecule has low thermal stability associated with the ease of breaking the N–O bond within the isoxazolidine (B1194047) ring. researchgate.netbtpnadzor.ru
The presence of two ¹⁵N atoms in Terizidone-13N2,d6 would be invaluable for probing the mechanism of this ring-opening. If the N-O bond cleavage is part of the rate-determining step, a normal KIE (k¹⁴N/k¹⁵N > 1) would be observed. An inverse KIE (k¹⁴N/k¹⁵N < 1) would imply that bonding to the nitrogen atom becomes stiffer in the transition state, for example, through protonation. nih.gov This would allow researchers to distinguish between different potential mechanisms of hydrolysis and enzymatic activation.
Tracing Molecular Rearrangements and Intramolecular Pathways Using Isotopic Labels
Stable isotopes serve as ideal tracers to follow the fate of atoms and molecular fragments through complex reaction sequences without altering the chemical properties of the molecule. nih.gov The dual labeling in Terizidone-13N2,d6 (Major) allows for the simultaneous tracking of the nitrogen-containing heterocyclic core and the deuterated side chain.
Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers could administer the labeled Terizidone and analyze its metabolites. nih.gov This would definitively show how the parent molecule is fragmented and reassembled. For example, it could confirm that the two cycloserine molecules released upon hydrolysis of one Terizidone molecule originate from the parent drug and are not derived from other metabolic pools. This is crucial for understanding its metabolic activation and quantifying its conversion efficiency. core.ac.uk
Isotopic Labeling for Enzyme Mechanism Elucidation in In Vitro Assays
In vitro assays using purified enzymes are essential for dissecting the precise molecular steps of catalysis and inhibition. researchgate.net Terizidone's active form, cycloserine, is a known inhibitor of alanine (B10760859) racemase and D-alanine:D-alanine ligase, which are critical for building the peptidoglycan cell wall in bacteria like Mycobacterium tuberculosis. patsnap.comasm.org
Using Terizidone-13N2,d6 in assays with these enzymes would provide detailed mechanistic insights. For instance, solvent kinetic isotope effects (SKIEs), measured by running the reaction in D₂O instead of H₂O, can reveal the role of proton transfers in the catalytic mechanism. researchgate.netnih.gov If the rate-limiting step involves the transfer of a proton from the enzyme or solvent, the reaction will be slower in D₂O. By combining solvent and substrate KIEs using the d6 and ¹⁵N₂ labels, a detailed picture of the transition state, including the extent of bond cleavage and proton transfer, can be constructed for the enzyme inhibition process. researchgate.net
Investigating Substrate-Enzyme Interactions and Binding Modes
Understanding how a drug or its active metabolite binds to the target enzyme is fundamental for rational drug design. Isotopic labeling offers subtle but powerful ways to probe these interactions. While computer-based molecular docking can predict binding poses, these models require experimental validation. nih.govfrontiersin.org
The substitution of ¹H with deuterium and ¹⁴N with ¹⁵N alters the vibrational frequencies of the molecule's bonds. These changes can be detected by vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy. By comparing the vibrational spectra of the labeled and unlabeled Terizidone when bound to its target enzyme (e.g., D-alanine:D-alanine ligase), researchers can identify which specific bonds are perturbed upon binding. This provides direct experimental data on the substrate's orientation and electronic environment within the enzyme's active site, validating or refining computational models.
Pre Clinical and in Vitro Metabolic Pathway Elucidation Using Terizidone 13n2,d6
In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsomes, Hepatocytes)
No data is available from studies using in vitro systems like human liver microsomes or hepatocytes to assess the metabolic stability of Terizidone-13N2,d6. Such experiments are crucial for determining a compound's half-life and intrinsic clearance.
Identification and Characterization of Metabolites through Isotopic Tracing
There are no published studies identifying or characterizing metabolites formed from Terizidone-13N2,d6. The use of stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug and identifying novel metabolites through mass spectrometry. However, this approach has not been documented for this specific labeled compound.
Elucidation of Metabolic Pathways (e.g., Hydrolysis, Oxidation)
The primary metabolic pathway for the parent drug, Terizidone (B1681262), is believed to be hydrolysis, where it breaks down into two molecules of cycloserine and a terephthalaldehyde (B141574) moiety. Studies suggest this conversion is not always complete pre-systemically. However, specific studies using Terizidone-13N2,d6 to confirm this pathway or to investigate other potential biotransformations, such as oxidation, have not been found.
Pre-clinical Pharmacokinetic (PK) Studies in Animal Models (Focus on Labeled Compound Tracking)
The scientific literature lacks any preclinical pharmacokinetic studies that have tracked the disposition of Terizidone-13N2,d6 in animal models. Such studies are essential for understanding the drug's behavior in a living system.
Quantitative Mass Balance Studies Using Isotopic Labeling in Pre-clinical Models
No quantitative mass balance studies using Terizidone-13N2,d6 in preclinical models have been reported. These studies, which typically use isotopically labeled compounds, are the standard for determining the routes and extent of a drug's excretion from the body.
Assessment of Metabolic Reprogramming in Pre-clinical Disease Models Using Labeled Tracers
There is no information available on the use of Terizidone-13N2,d6 as a labeled tracer to assess metabolic reprogramming in any preclinical disease models, including tuberculosis. Isotope tracers are used in metabolomics to understand how disease states or drug treatments alter metabolic pathways, but this has not been documented with Terizidone-13N2,d6.
Applications in Quantitative Metabolomics for Research (Excluding Clinical Biomarker Identification)
In the realm of pharmaceutical research and development, particularly in the pre-clinical phase, understanding the metabolic fate of a drug candidate is paramount. Quantitative metabolomics provides the analytical framework for this investigation, and stable isotope-labeled compounds are essential tools for ensuring accuracy and precision. axios-research.com Terizidone-13N2,d6, a specifically labeled variant of the antibiotic terizidone, serves as a critical internal standard and tracer for such research applications, distinct from any efforts toward clinical biomarker identification. Its use is centered on elucidating metabolic pathways and determining key pharmacokinetic parameters in non-clinical systems. medchemexpress.commedchemexpress.eu
The primary application of Terizidone-13N2,d6 is as an internal standard in mass spectrometry (MS)-based quantitative assays, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govethz.ch In quantitative metabolomics, the goal is to determine the absolute concentration of metabolites. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification because it co-elutes with the unlabeled analyte (the parent drug) and experiences identical conditions during sample extraction, chromatographic separation, and ionization. nih.gov This effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible measurements of the parent drug concentration in complex biological samples like plasma or microsomal incubations. nih.govnih.gov
Detailed research findings in this area are typically generated from in vitro metabolic stability assays. These experiments are fundamental in early drug development to predict a compound's metabolic clearance. xenotech.com In a typical assay, a compound like terizidone is incubated with liver fractions, such as human liver microsomes (HLM) or S9 fractions, which contain key drug-metabolizing enzymes. enamine.net By adding a known concentration of Terizidone-13N2,d6 to each sample, researchers can precisely quantify the depletion of the parent drug over time.
From these data, key parameters are calculated, providing insights into the drug's metabolic profile.
Table 1: Example Data from an In Vitro Metabolic Stability Assay of Terizidone This table represents typical data generated from such an experiment; it is for illustrative purposes.
| Parameter | Value | Description | Research Significance |
| Incubation System | Human Liver Microsomes | Contains Phase I metabolizing enzymes (e.g., Cytochrome P450s). enamine.net | Models primary oxidative metabolism in the liver. enamine.net |
| Half-Life (t½) | 45.2 min | Time required for 50% of the parent compound to be metabolized. enamine.net | Indicates the rate of metabolic breakdown. |
| In Vitro Intrinsic Clearance (CLint) | 30.8 µL/min/mg | Volume of liver microsomal matrix cleared of the drug per unit time, normalized to protein content. nih.gov | Allows for the estimation of hepatic clearance in vivo and classification of the drug (e.g., low, medium, or high clearance). xenotech.comnih.gov |
Beyond determining the rate of metabolism, Terizidone-13N2,d6 is instrumental in the structural elucidation and quantification of metabolites. As the parent drug is metabolized, novel compounds (metabolites) are formed. The unique mass signature of the labeled standard allows researchers to confidently identify drug-related metabolites amidst a complex background of endogenous molecules. nih.gov
The metabolism of terizidone is understood to involve its conversion to cycloserine. nih.gov However, the complete pathway and the enzymes involved are not fully characterized. nih.gov Research using labeled terizidone aims to fill these gaps. For example, after incubation with liver S9 fractions (which contain both Phase I and Phase II enzymes), LC-MS/MS analysis can identify and quantify various metabolic products. enamine.net
Table 2: Potential Metabolites of Terizidone Identified in Pre-clinical In Vitro Research This table outlines potential metabolites and pathways based on the known structure of Terizidone and common metabolic reactions. It is for illustrative purposes.
| Metabolite | Proposed Metabolic Pathway | Detection Method | Research Implication |
| Cycloserine | Hydrolysis of the imine bonds linking the two cycloserine molecules. nih.gov | LC-MS/MS | Confirms the primary and therapeutically relevant metabolic conversion. |
| Terephthalaldehyde | Hydrolysis of the imine bonds. nih.gov | GC-MS or LC-MS/MS | Identifies the linker moiety released during hydrolysis. |
| Terephthalic Acid | Oxidation of Terephthalaldehyde. nih.gov | LC-MS/MS | Characterizes a secondary metabolic step of a primary metabolite. |
| Hydroxylated Terizidone | Cytochrome P450-mediated oxidation on an aromatic or alkyl part of the molecule. nih.gov | High-Resolution MS/MS | Identifies minor oxidative pathways that could contribute to overall clearance. |
Future Research Directions and Emerging Applications of Isotope Labeled Terizidone
Development of Novel Isotopic Labeling Methodologies for Complex Molecules
The synthesis of isotopically labeled complex molecules like Terizidone (B1681262), which contains a heterocyclic core, presents significant synthetic challenges. nih.gov Future research will focus on developing more efficient, selective, and versatile labeling strategies.
Another area of development is the use of continuous flow chemistry for isotopic labeling. x-chemrx.com Flow chemistry offers precise control over reaction parameters, improved safety, and enhanced mixing, which can lead to higher yields and selectivity in labeling reactions. x-chemrx.com This methodology could be particularly advantageous for the introduction of deuterium (B1214612) into the Terizidone structure.
Furthermore, advancements in nanoparticle-catalyzed reactions are expected to provide milder and more efficient conditions for isotopic labeling, especially for complex and fragile molecules. europa.eu Research into ruthenium nanoparticles, for instance, has shown promise for hydrogen isotope exchange (HIE) in heterocyclic compounds. europa.eu
| Labeling Methodology | Description | Potential Advantage for Terizidone |
| Late-Stage Functionalization | Introduction of isotopes in the final steps of synthesis. | Increased efficiency and reduced cost. musechem.com |
| Continuous Flow Chemistry | Use of microreactors for precise reaction control. | Higher yields and improved safety. x-chemrx.com |
| Nanoparticle Catalysis | Employment of metallic nanoparticles as catalysts. | Milder reaction conditions suitable for complex molecules. europa.eu |
| Deconstruction-Reconstruction | A strategy involving ring-opening and closing to insert isotopes. | Access to specifically labeled heterocyclic cores. researchgate.net |
Integration with Advanced Computational Chemistry Approaches for Mechanistic Predictions and Validation
The synergy between experimental studies using isotope-labeled compounds and computational chemistry offers a powerful approach to understanding reaction mechanisms. nih.gov Computational methods, such as quantum chemical calculations, can predict reaction pathways, transition state energies, and kinetic isotope effects, providing a theoretical framework for experimental observations. alfa-chemistry.com
For Terizidone-¹³N₂,d₆, computational models can be used to:
Predict Reaction Mechanisms: Elucidate the step-by-step process of its chemical transformations. alfa-chemistry.com
Validate Experimental Findings: Compare calculated kinetic isotope effects with experimentally measured values to confirm or refine proposed mechanisms.
Guide Experimental Design: Identify the most informative positions for isotopic labeling to probe specific mechanistic questions.
Machine learning is also emerging as a transformative tool in this field, capable of accelerating computational algorithms and providing predictive insights into chemical behavior. metsol.com By training models on data from both computational chemistry and experimental results with isotope-labeled compounds, researchers can develop more accurate predictive tools for reaction outcomes and properties. metsol.com
| Computational Approach | Application for Isotope-Labeled Terizidone | Expected Outcome |
| Quantum Chemical Calculations | Prediction of reaction pathways and transition states. | Detailed understanding of reaction mechanisms. alfa-chemistry.com |
| Kinetic Isotope Effect (KIE) Calculations | Simulation of the effect of isotopic substitution on reaction rates. | Validation of proposed mechanistic steps. |
| Machine Learning Models | Analysis of large datasets from experiments and computations. | Predictive models for reactivity and properties. metsol.com |
Expansion into Other Areas of Chemical Biology and Mechanistic Toxicology (Non-Clinical)
Isotope-labeled compounds are invaluable tools in chemical biology and mechanistic toxicology for tracing the fate of molecules in complex biological systems. musechem.com The use of stable isotopes, such as in Terizidone-¹³N₂,d₆, offers a safe and powerful way to conduct these studies without the concerns associated with radioactive isotopes. metsol.com
In chemical biology , isotope-labeled Terizidone can be used in metabolomics studies to:
Trace Metabolic Pathways: Follow the transformation of Terizidone within cellular systems to identify its metabolites.
Quantify Metabolic Flux: Determine the rates of metabolic reactions involving Terizidone and its downstream products. alfa-chemistry.com
Identify Drug Targets: By observing where the labeled molecule accumulates and interacts with cellular components.
In mechanistic toxicology , Terizidone-¹³N₂,d₆ can help to:
Elucidate Mechanisms of Toxicity: By tracing the formation of reactive metabolites and their interactions with cellular macromolecules like proteins and DNA.
Develop Adverse Outcome Pathways (AOPs): Contribute to building frameworks that link a molecular initiating event to an adverse outcome at a biological level of organization. thieme-connect.com
Inform Risk Assessment: Provide detailed mechanistic data to better predict potential toxicities.
| Research Area | Application of Terizidone-¹³N₂,d₆ | Research Goal |
| Metabolomics | Tracing metabolic fate and quantifying flux. | Understanding the biotransformation of Terizidone. alfa-chemistry.com |
| Proteomics | Identifying protein binding partners. | Elucidating the mechanism of action. musechem.com |
| Mechanistic Toxicology | Investigating the formation of reactive metabolites. | Understanding the molecular basis of potential toxicity. |
Role in the Development and Validation of New Analytical Techniques
Isotope-labeled compounds, particularly those with stable isotopes like Terizidone-¹³N₂,d₆, are the gold standard for internal standards in quantitative analysis, especially in mass spectrometry-based methods. metsol.com Their chemical and physical properties are nearly identical to their unlabeled counterparts, but their difference in mass allows for precise and accurate quantification.
The future role of Terizidone-¹³N₂,d₆ in this area includes:
Development of High-Performance LC-MS/MS Assays: Serving as an ideal internal standard to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible quantitative methods.
Validation of Novel Analytical Platforms: Used to assess the accuracy, precision, and linearity of new analytical instruments and methodologies.
Metabolite Identification and Quantification: Facilitating the confident identification and accurate quantification of Terizidone metabolites in complex biological matrices like plasma and urine.
| Analytical Technique | Role of Terizidone-¹³N₂,d₆ | Benefit |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Accurate and precise quantification. |
| High-Resolution Mass Spectrometry (HRMS) | Mass Calibration and Identification | Confident identification of metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirmation of metabolite structures. |
Q & A
Q. What analytical techniques are recommended for characterizing Terizidone-13N2,d6 (Major) in synthetic chemistry studies?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic labeling (13N2 and d6) and structural integrity. High-performance liquid chromatography (HPLC) with a validated protocol (e.g., USP standards) ensures purity and quantifies isotopic enrichment . Cross-reference retention times and peak areas against certified reference materials (CRMs) to minimize systematic errors .
Q. How can researchers assess the purity of Terizidone-13N2,d6 (Major) in experimental samples?
Methodological Answer: Implement chromatographic methods (e.g., reverse-phase HPLC) with UV-Vis detection, calibrated using a standard curve derived from authenticated Terizidone-13N2,d6 reference standards. Include a system suitability test to validate column efficiency and detector sensitivity . For trace impurities, employ mass spectrometry (MS) coupled with HPLC to identify non-deuterated or unlabeled byproducts .
Q. What protocols ensure proper isotopic labeling stability during sample preparation?
Methodological Answer: Optimize storage conditions (e.g., -20°C in amber vials to prevent photodegradation) and avoid repeated freeze-thaw cycles. Validate labeling stability using stability-indicating assays, such as accelerated degradation studies under varying pH and temperature conditions . Include deuterium exchange controls in NMR experiments to monitor unintended isotopic scrambling .
Advanced Research Questions
Q. How should researchers design experiments to evaluate Terizidone-13N2,d6 (Major)’s stability under physiological conditions?
Methodological Answer: Simulate physiological environments (e.g., phosphate-buffered saline at 37°C) and use LC-MS/MS to quantify degradation products over time. Apply kinetic modeling (e.g., first-order decay equations) to estimate half-lives. Validate findings with isotopic dilution assays to distinguish between chemical degradation and isotopic exchange . Replicate experiments across multiple batches to account for variability in labeling efficiency .
Q. What experimental challenges arise when integrating Terizidone-13N2,d6 (Major) into cross-disciplinary pharmacokinetic studies?
Methodological Answer: Address isotopic interference in mass spectrometry by optimizing ionization parameters and using high-resolution MS to resolve isotopic clusters. For in vivo studies, validate tissue-specific isotopic enrichment via microdosing protocols paired with accelerator mass spectrometry (AMS). Ensure compliance with ethical guidelines for stable isotope tracer studies .
Q. How can researchers resolve contradictions in published data on Terizidone-13N2,d6 (Major)’s metabolic pathways?
Methodological Answer: Conduct a systematic literature review using academic databases (e.g., Web of Science, PubMed) to identify methodological discrepancies. Replicate key studies under standardized conditions, emphasizing controlled variables (e.g., pH, temperature). Use meta-analysis tools to statistically reconcile conflicting results, and propose validation experiments such as isotopic tracing in hepatocyte models .
Q. What strategies optimize the use of Terizidone-13N2,d6 (Major) in quantitative proteomics or metabolomics workflows?
Methodological Answer: Employ stable isotope labeling by amino acids in cell culture (SILAC) with Terizidone-13N2,d6 as a heavy isotope standard. Normalize MS data using software tools (e.g., MaxQuant) to correct for batch effects. Validate quantification accuracy via spike-in experiments with known concentrations of labeled and unlabeled analogs .
Methodological Best Practices
Q. How should researchers structure a literature review to identify gaps in Terizidone-13N2,d6 (Major) applications?
Methodological Answer: Use Boolean search terms in specialized databases (e.g., SciFinder, Reaxys) to filter studies by isotopic labeling techniques and application domains (e.g., pharmacology, biochemistry). Critically evaluate primary sources for experimental rigor, prioritizing studies with detailed supplementary data (e.g., NMR spectra, chromatograms) . Annotate findings in a matrix highlighting methodology, results, and limitations .
Q. What computational tools are essential for analyzing Terizidone-13N2,d6 (Major) in complex biological matrices?
Methodological Answer: Leverage cheminformatics software (e.g., MZmine, XCMS) for peak alignment and noise reduction in LC-MS data. For structural elucidation, compare experimental NMR chemical shifts with predicted values from databases (e.g., HMDB). Use Bayesian statistical models to quantify uncertainty in isotopic enrichment measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
